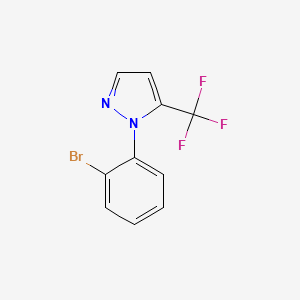![molecular formula C18H10O4 B11833842 [4,4'-Bi-2H-1-benzopyran]-2,2'-dione CAS No. 118545-81-6](/img/structure/B11833842.png)
[4,4'-Bi-2H-1-benzopyran]-2,2'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,4’-Bi-2H-1-benzopyran]-2,2’-dione:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bi-2H-1-benzopyran]-2,2’-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the use of O-alkenyloxy or O-alkynyloxy-acetophenones with pyrazolones in the presence of a catalyst such as zinc oxide. The reaction is carried out under microwave irradiation, which facilitates the formation of the desired product through a domino Knoevenagel–hetero-Diels–Alder reaction .
Industrial Production Methods: Industrial production of [4,4’-Bi-2H-1-benzopyran]-2,2’-dione may involve large-scale synthesis using similar methods as described above. The process typically includes steps such as solvent extraction, purification, and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: [4,4’-Bi-2H-1-benzopyran]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzopyran rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized benzopyran derivatives with halogens, nitro groups, or sulfonic acid groups.
Aplicaciones Científicas De Investigación
Chemistry: [4,4’-Bi-2H-1-benzopyran]-2,2’-dione is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines. It is also being investigated for its antioxidant properties, which could make it useful in the treatment of diseases associated with oxidative stress .
Industry: In the industrial sector, [4,4’-Bi-2H-1-benzopyran]-2,2’-dione is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science and chemical manufacturing .
Mecanismo De Acción
The mechanism of action of [4,4’-Bi-2H-1-benzopyran]-2,2’-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Comparación Con Compuestos Similares
Coumarin (2H-1-benzopyran-2-one): A widely studied compound with various biological activities, including anticoagulant and antimicrobial properties.
Benzopyran-annulated pyrano[2,3-c]pyrazoles:
Uniqueness: [4,4’-Bi-2H-1-benzopyran]-2,2’-dione stands out due to its unique dimeric structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
118545-81-6 |
|---|---|
Fórmula molecular |
C18H10O4 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
4-(2-oxochromen-4-yl)chromen-2-one |
InChI |
InChI=1S/C18H10O4/c19-17-9-13(11-5-1-3-7-15(11)21-17)14-10-18(20)22-16-8-4-2-6-12(14)16/h1-10H |
Clave InChI |
GXXIMPKQYVNGAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=O)O2)C3=CC(=O)OC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





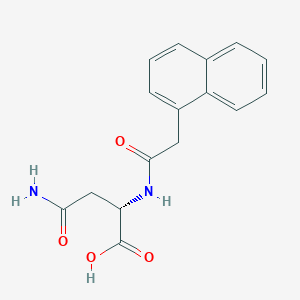
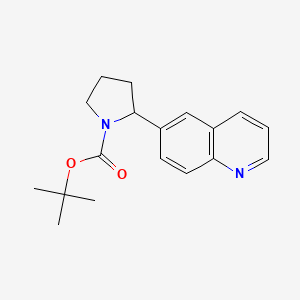


![(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11833804.png)
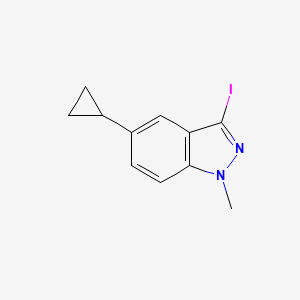
![Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)-](/img/structure/B11833824.png)
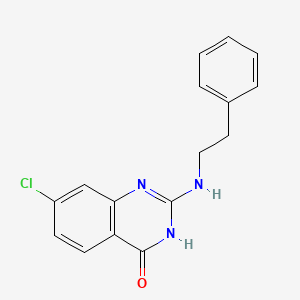
![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11833837.png)
